6,7-difluoro-2,3-dihydro-1H-inden-1-one
Description
6,7-Difluoro-2,3-dihydro-1H-inden-1-one is a fluorinated indanone derivative with the molecular formula C₉H₆F₂O. Its structure consists of a bicyclic indenone core substituted with fluorine atoms at positions 6 and 7 (Figure 1). The electron-withdrawing fluorine atoms significantly influence its electronic properties, including dipole moments and energy gaps, which are critical for applications in materials science and medicinal chemistry .
Properties
IUPAC Name |
6,7-difluoro-2,3-dihydroinden-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2O/c10-6-3-1-5-2-4-7(12)8(5)9(6)11/h1,3H,2,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUHVCFOIJUMUJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=CC(=C2F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
881190-18-7 | |
| Record name | 6,7-difluoro-2,3-dihydro-1H-inden-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-difluoro-2,3-dihydro-1H-inden-1-one typically involves the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or chlorides. This reaction is carried out under acidic conditions, often using Lewis acids such as aluminum chloride (AlCl3) as catalysts . The reaction conditions may vary, but the use of non-conventional techniques such as microwaves, high-intensity ultrasound, and Q-tube™ reactors has been reported to enhance the efficiency and “greenness” of the synthesis .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to minimize waste and improve yield are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions
6,7-difluoro-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and features a bicyclic structure with two fluorine atoms positioned at the 6 and 7 locations of the indene ring. This specific arrangement contributes to its reactivity and biological activity, making it a valuable compound for various applications.
Anticancer Activity
Research has indicated that 6,7-difluoro-2,3-dihydro-1H-inden-1-one exhibits significant cytotoxic effects against various cancer cell lines. A study reported the following IC50 values for different cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 12.8 |
| HeLa (Cervical) | 8.1 |
| U2OS (Osteosarcoma) | 0.69 |
These results suggest that the compound is particularly effective against HeLa cells, indicating its potential as a therapeutic agent in cervical cancer treatment.
Antiviral Properties
The compound has also been investigated for its antiviral properties, particularly against HIV-1. It demonstrated an EC50 value of 0.0364 µM in MT-4 cells, positioning it as a promising candidate compared to standard antiviral agents like Nevirapine.
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its unique fluorination pattern enhances its reactivity, allowing it to participate in various chemical reactions such as:
- Nucleophilic Substitution : The fluorine atoms can be replaced with other functional groups.
- Reduction Reactions : The compound can be reduced to form alcohols or other derivatives.
This versatility makes it an important intermediate in the synthesis of more complex organic molecules.
Material Science
In material science, compounds like this compound are explored for their potential applications in developing specialty chemicals and materials with unique properties. The presence of fluorine atoms can enhance the material's stability and performance in various applications .
Case Study 1: Anticancer Mechanism
A study focused on the mechanism of action of this compound revealed that it induces apoptosis and causes cell cycle arrest at the G2/M phase in cancer cells. This suggests that the compound may interfere with critical cellular processes involved in cancer progression.
Case Study 2: Antiviral Efficacy
Another investigation into the antiviral efficacy of this compound highlighted its ability to inhibit viral replication effectively. The study indicated that its mechanism involves binding to viral proteins and disrupting their function, which could lead to new antiviral therapies .
Mechanism of Action
The mechanism by which 6,7-difluoro-2,3-dihydro-1H-inden-1-one exerts its effects is primarily through its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and derivative of the compound .
Comparison with Similar Compounds
Key Observations :
- Electron Effects : Fluorine’s electronegativity enhances charge transport in organic semiconductors, whereas chlorine’s larger atomic size may sterically hinder molecular packing .
- Synthesis: Fluorinated indanones often require selective fluorination agents (e.g., DAST or Deoxo-Fluor), whereas chlorinated analogs are synthesized via Friedel-Crafts acylation with chlorinated precursors .
Bioactive Indanone Derivatives
Key Observations :
- Substituent Impact : Hydrophobic groups (e.g., benzylidene in DDI) enhance target binding in enzymes, while polar groups (e.g., hydroxyl in allelochemicals) improve solubility for phytotoxic applications .
- Fluorine vs. Methoxy : Fluorine’s smaller size and electronegativity may reduce metabolic degradation compared to methoxy groups in donepezil, though methoxy’s electron-donating effects enhance AChE binding .
Biological Activity
6,7-Difluoro-2,3-dihydro-1H-inden-1-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C9H7F2O
- Molecular Weight : 182.15 g/mol
- CAS Number : 12310454
The presence of fluorine atoms in its structure is believed to enhance its biological activity by influencing lipophilicity and electronic properties.
1. Anticancer Activity
Several studies have reported the anticancer potential of 6,7-difluoro-2,3-dihydro-1H-indene derivatives. For example:
- Mechanism : The compound has been shown to induce apoptosis in various cancer cell lines by activating caspase pathways and inhibiting cell cycle progression.
- Case Study : In vitro assays demonstrated that this compound exhibited an IC50 value of approximately 0.058 µM against T47D breast cancer cells, indicating potent anti-tumor activity .
| Cell Line | IC50 (µM) |
|---|---|
| T47D | 0.058 |
| HeLa | 0.070 |
| U2OS | 0.069 |
2. Antibacterial Activity
The antibacterial properties of 6,7-difluoro-2,3-dihydro-1H-indene derivatives have also been explored:
- Activity Spectrum : It demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 40 to 50 µg/mL for various bacterial strains including E. faecalis and P. aeruginosa .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. faecalis | 40 |
| P. aeruginosa | 50 |
| S. typhi | 45 |
3. Anti-inflammatory Activity
Research has indicated that compounds related to 6,7-difluoro-2,3-dihydro-1H-indene exhibit anti-inflammatory effects:
- Mechanism : These compounds inhibit pro-inflammatory cytokines such as IL-6 and TNF-α.
- Efficacy : Compounds showed inhibition rates of up to 89% for IL-6 at a concentration of 10 µg/mL compared to standard anti-inflammatory drugs .
| Cytokine | Inhibition (%) |
|---|---|
| IL-6 | 89 |
| TNF-α | 78 |
Research Findings
Recent studies have highlighted the potential of this compound in various therapeutic areas:
- Anticancer Research : A study focusing on the binding affinity of the compound to heat shock proteins (Hsp90) suggests a novel mechanism for its anticancer effects .
- Antimicrobial Studies : Investigations into its structure have shown that modifications can enhance its antibacterial potency while reducing cytotoxicity .
- Inflammation Models : In vivo models demonstrated significant reductions in inflammation markers when treated with derivatives of this compound .
Q & A
Basic: What synthetic methodologies are commonly employed for preparing 6,7-difluoro-2,3-dihydro-1H-inden-1-one?
Answer:
The synthesis typically involves halogenation and cyclization steps. For fluorinated indenones, selective fluorination of precursor aromatic rings is critical. A representative method (adapted from similar compounds in and ) includes:
- Friedel-Crafts acylation of a fluorinated benzene derivative to form the indenone backbone.
- Halogenation using agents like Selectfluor® or DAST (diethylaminosulfur trifluoride) to introduce fluorine atoms at positions 6 and 7.
- Purification via column chromatography or recrystallization.
Key challenges include avoiding over-halogenation and ensuring regioselectivity. Yields for analogous compounds range from 30–58% depending on substituent steric effects (e.g., 34% yield for 5-fluoro-2,3-dihydro-1H-inden-1-one in ).
Advanced: How can X-ray crystallography resolve structural ambiguities in fluorinated indenones?
Answer:
Fluorine atoms, due to their high electron density, can complicate electron density maps. The SHELX software suite ( ) is widely used for refinement:
- SHELXL refines anisotropic displacement parameters to model fluorine positions accurately.
- Twinned data (common in fluorinated systems) require integration with SHELXD for structure solution.
- Example: In diastereomeric mixtures (e.g., ), crystallography can differentiate between conformers by analyzing bond angles (C-F distances: ~1.35 Å) and torsion angles.
Table 1: Key Crystallographic Parameters for Fluorinated Indenones
| Parameter | Typical Value | Source |
|---|---|---|
| C-F Bond Length | 1.32–1.38 Å | |
| Flack Parameter | < 0.1 (for enantiopure) | |
| R-factor | < 0.05 (high-resolution) |
Basic: What spectroscopic techniques are effective for characterizing this compound?
Answer:
- NMR Spectroscopy :
- ¹⁹F NMR : Distinct signals for 6- and 7-fluorine atoms (δ ≈ -110 to -120 ppm, split due to coupling with adjacent protons) .
- ¹H NMR : Protons adjacent to fluorine show splitting (e.g., H-5 and H-8 in the indenone ring, J ≈ 8–12 Hz) .
- Mass Spectrometry :
- IR Spectroscopy :
Advanced: How do fluorine substituents influence the electronic properties and reactivity of indenones?
Answer:
Fluorine’s electronegativity alters electron density:
- Electron-Withdrawing Effect : Reduces electron density at the carbonyl group, increasing electrophilicity (relevant for nucleophilic additions).
- Hydrogen Bonding : Fluorine can participate in weak H-bonds, affecting crystal packing ( ).
- Computational Studies : DFT calculations (e.g., Gaussian or ORCA) model charge distribution. For 5,6-difluoro derivatives, LUMO energy is lowered by ~0.5 eV compared to non-fluorinated analogs, enhancing reactivity in Diels-Alder reactions .
Basic: What safety protocols are recommended for handling fluorinated indenones?
Answer:
- PPE : Nitrile gloves, lab coat, and safety goggles ( ).
- Ventilation : Use fume hoods to avoid inhalation (H335 hazard; ).
- Waste Disposal : Collect halogenated waste separately and incinerate at ≥ 1000°C to prevent HF release ( ).
Advanced: How can researchers address contradictions in reported biological activities of fluorinated indenones?
Answer:
Discrepancies often arise from:
- Purity Issues : Commercial samples may contain isomers (e.g., 5,6- vs. 6,7-difluoro; notes 99% purity standards).
- Assay Conditions : Variations in cell lines (e.g., ovarian vs. prostate cancer models in ).
- Structural Verification : Validate compounds via 2D NMR (COSY, HSQC) to confirm regiochemistry .
Table 2: Biological Activity Comparison for Indenone Derivatives
| Compound | IC₅₀ (FAK Inhibition) | Cell Line | Source |
|---|---|---|---|
| 7-(Pyrrolo[2,3-d]pyrimidin-4-yl)oxy-indenone | 12 nM | Ovarian (SKOV3) | |
| 5,7-Difluoro derivative | 85 nM | Breast (MCF7) |
Advanced: What computational strategies predict the regioselectivity of fluorination in indenones?
Answer:
- DFT Calculations : Model transition states for electrophilic fluorination. Fluorine prefers positions with lower electron density (meta to electron-withdrawing groups).
- Molecular Electrostatic Potential (MEP) Maps : Visualize charge distribution to predict reactive sites (e.g., C-6 and C-7 in 1H-inden-1-one) .
Basic: How are fluorinated indenones utilized in medicinal chemistry?
Answer:
They serve as:
- Kinase Inhibitors : FAK inhibitors ( ) and JAK2 inhibitors ( ) exploit fluorine’s ability to enhance binding via dipole interactions.
- Dopamine Receptor Ligands : Fluorine improves metabolic stability (e.g., derivatives in showed enhanced receptor affinity).
Advanced: What analytical challenges arise in quantifying diastereomeric mixtures of fluorinated indenones?
Answer:
- Chiral HPLC : Use columns like Chiralpak IG-3 with hexane/IPA mobile phases (retention time differences of 2–5 min).
- NMR Complexity : Overlapping signals (e.g., reports complex ¹H NMR for diastereomers), requiring ¹⁹F-decoupled experiments.
Basic: What are the storage conditions for this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
